![molecular formula C7H11N3O B11920980 1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine](/img/structure/B11920980.png)
1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine
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Overview
Description
1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine is a compound that features both an oxetane ring and a pyrazole ring The oxetane ring is a four-membered cyclic ether, while the pyrazole ring is a five-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine typically involves the formation of the oxetane ring followed by the introduction of the pyrazole moiety. One common synthetic route includes the cyclization of a suitable precursor to form the oxetane ring, followed by a reaction with a pyrazole derivative. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₇H₁₁N₃O
- Molecular Weight : 153.18 g/mol
- CAS Number : 1258558-38-1
The presence of both oxetane and pyrazole rings contributes to its reactivity and potential biological activity.
Medicinal Chemistry
1-(Oxetan-2-ylmethyl)-1H-pyrazol-4-amine has been investigated for its pharmacological properties. Research has shown that pyrazole derivatives can exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. For instance, studies on similar pyrazole compounds have demonstrated their efficacy as calcimimetics, agents that modulate calcium-sensing receptors which are critical in managing conditions like secondary hyperparathyroidism .
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of pyrazole derivatives. A related study synthesized new compounds based on pyrazole and evaluated their antimicrobial activity against several pathogens. The findings suggest that modifications to the pyrazole structure can enhance its effectiveness against bacteria and fungi . This opens avenues for developing new antibacterial agents using this compound as a scaffold.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of substituted pyrazoles has provided insights into how different functional groups affect biological activity. By systematically modifying the oxetane and pyrazole components, researchers can optimize these compounds for specific therapeutic targets. This approach has been successfully applied in developing potent calcimimetic agents .
Case Study 1: Calcimimetic Agents Development
In a study aimed at optimizing calcimimetic agents, researchers synthesized various pyrazole derivatives, including those similar to this compound. These compounds were tested for their ability to activate calcium-sensing receptors in vitro and in vivo. The results indicated that certain structural modifications significantly enhanced receptor activation, demonstrating the potential of these derivatives in treating hyperparathyroidism .
Case Study 2: Antimicrobial Efficacy Assessment
A recent investigation evaluated the antimicrobial efficacy of new pyrazole derivatives against clinical strains of bacteria. The study highlighted that compounds with specific substitutions on the pyrazole ring exhibited superior antibacterial activity compared to standard antibiotics. This suggests that further exploration of this compound could yield promising candidates for antibiotic development .
Mechanism of Action
The mechanism of action of 1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity and affecting various biological pathways .
Comparison with Similar Compounds
Similar compounds to 1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine include other oxetane and pyrazole derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example:
Oxetan-2-ylmethanamine: A compound with a similar oxetane ring but different functional groups.
Pyrazol-4-amine: A compound with a similar pyrazole ring but lacking the oxetane moiety. The uniqueness of this compound lies in the combination of both the oxetane and pyrazole rings, which imparts distinct chemical and biological properties .
Biological Activity
1-(Oxetan-2-ylmethyl)-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features combining an oxetane ring with a pyrazole moiety. This article delves into the biological activities associated with this compound, its mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This unique combination may influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The pyrazole moiety has been shown to engage with enzyme active sites and receptors, potentially inhibiting their activity and thereby affecting multiple biological pathways .
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazole compounds often exhibit significant antibacterial properties. The incorporation of the oxetane moiety may enhance these effects by improving solubility and bioavailability .
- Anticancer Potential : Research has shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds linked to pyrazole have demonstrated activity against various cancer cell lines, suggesting that this compound may possess similar properties .
Case Study 1: Antimalarial Activity
A study focusing on compounds similar to this compound identified dihydroorotate dehydrogenase (DHODH) as a target for malaria prophylaxis. While this specific compound was not tested directly, the findings suggest potential avenues for exploring its antimalarial properties through similar mechanisms .
Case Study 2: Inhibition of Enzymatic Activity
Research on related pyrazole derivatives has shown promising results in inhibiting p38 MAP kinase, an important target in inflammatory diseases. The structural similarities may indicate that this compound could also act as an inhibitor for similar pathways .
Comparative Analysis
A comparative analysis with other oxetane and pyrazole derivatives reveals distinct advantages in terms of biological activity and selectivity. The following table summarizes key differences:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, Anticancer | Enzyme inhibition via reactive intermediates |
Pyrazol derivatives (without oxetane) | Moderate antimicrobial | Direct enzyme binding |
Oxetane derivatives (without pyrazole) | Limited biological activity | Ring-opening reactivity |
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(oxetan-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H11N3O/c8-6-3-9-10(4-6)5-7-1-2-11-7/h3-4,7H,1-2,5,8H2 |
InChI Key |
RPDPSBWIXVOAIA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC1CN2C=C(C=N2)N |
Origin of Product |
United States |
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